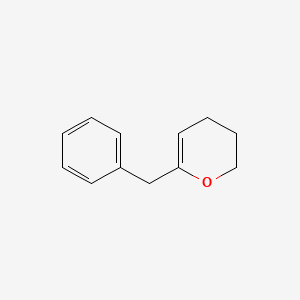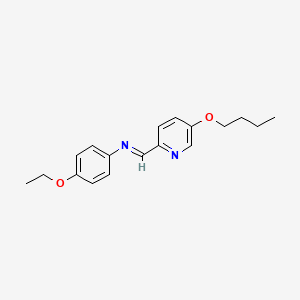
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pyridine ring substituted with a butoxy group and an ethoxyphenyl group attached to the imine nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:
Starting Materials: 5-Butoxypyridine-2-carbaldehyde and 4-ethoxyaniline.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Reaction Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Reactors: For small-scale production.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptors: Affecting signal transduction pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(5-Methoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure with a methoxy group instead of a butoxy group.
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
111216-93-4 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(5-butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H22N2O2/c1-3-5-12-22-18-11-8-16(20-14-18)13-19-15-6-9-17(10-7-15)21-4-2/h6-11,13-14H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
QTZYIJMPMICWMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



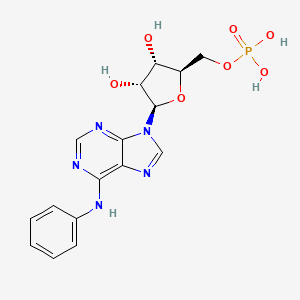

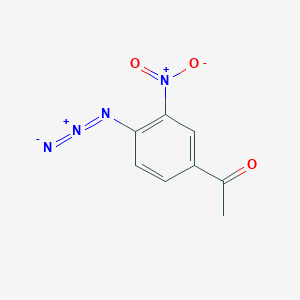




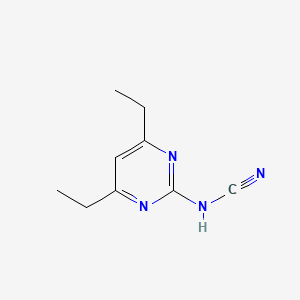
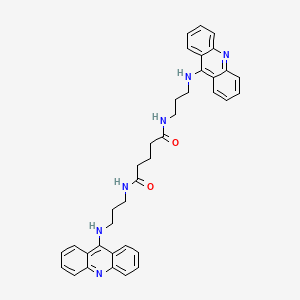
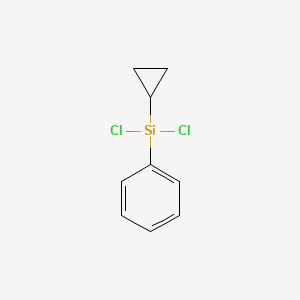
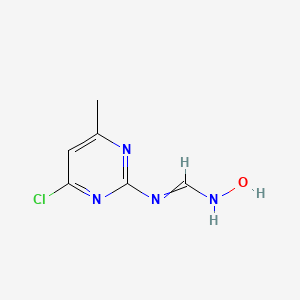
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
